Cas no 1856824-07-1 (2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanol)
![2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanol structure](https://www.kuujia.com/scimg/cas/1856824-07-1x500.png)
2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanol Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL22645118
- 2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanol
- JAEMUUUIVFXACJ-UHFFFAOYSA-N
- 1856824-07-1
- EN300-1955935
- 2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-ol
-
- Inchi: 1S/C8H9F3O3/c1-13-4-5-2-3-6(14-5)7(12)8(9,10)11/h2-3,7,12H,4H2,1H3
- InChI Key: JAEMUUUIVFXACJ-UHFFFAOYSA-N
- SMILES: FC(C(C1=CC=C(COC)O1)O)(F)F
Computed Properties
- Exact Mass: 210.05037863g/mol
- Monoisotopic Mass: 210.05037863g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 42.6Ų
2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1955935-0.1g |
2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-ol |
1856824-07-1 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1955935-2.5g |
2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-ol |
1856824-07-1 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1955935-5.0g |
2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-ol |
1856824-07-1 | 5g |
$2981.0 | 2023-06-02 | ||
Enamine | EN300-1955935-0.5g |
2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-ol |
1856824-07-1 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1955935-10g |
2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-ol |
1856824-07-1 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1955935-1g |
2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-ol |
1856824-07-1 | 1g |
$986.0 | 2023-09-17 | ||
Enamine | EN300-1955935-1.0g |
2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-ol |
1856824-07-1 | 1g |
$1029.0 | 2023-06-02 | ||
Enamine | EN300-1955935-0.25g |
2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-ol |
1856824-07-1 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1955935-0.05g |
2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-ol |
1856824-07-1 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1955935-5g |
2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-ol |
1856824-07-1 | 5g |
$2858.0 | 2023-09-17 |
2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanol Related Literature
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Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
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Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
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Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
Additional information on 2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanol
2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanol and Its Significance in Modern Pharmaceutical Research
2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanol, with the CAS no 1856824-07-1, has emerged as a pivotal compound in the field of medicinal chemistry due to its unique structural features and potential applications in drug discovery. This molecule combines the trifluoroethyl group with a furan-based scaffold, creating a versatile platform for the development of bioactive molecules. Recent studies have highlighted its role as a key intermediate in the synthesis of pharmaceuticals targeting metabolic disorders and inflammatory diseases.
The 2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanol structure is characterized by the trifluoromethyl substitution on the ethyl chain, which confers enhanced hydrophobicity and metabolic stability. The furan ring, modified with a methoxymethyl group, introduces additional functional groups that can interact with biological targets. This combination of structural elements makes the compound a valuable candidate for the design of small-molecule therapeutics with improved pharmacokinetic profiles.
Recent advances in computational chemistry have enabled the prediction of the molecular interactions of 2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanol with various biological receptors. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated its potential as a modulator of the PPARγ pathway, which is critical in the regulation of glucose homeostasis. This finding underscores the compound's relevance in the treatment of type 2 diabetes and related metabolic syndromes.
Furthermore, the CAS no 1856824-07-1 compound has been explored for its anti-inflammatory properties. Research conducted in 2024 revealed its ability to inhibit the NF-κB signaling pathway, a key mediator of inflammatory responses. This property positions 2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanol as a potential therapeutic agent for autoimmune disorders and chronic inflammatory conditions.
The synthesis of 2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanol involves multi-step organic reactions, including the functionalization of furan derivatives and the introduction of trifluoromethyl groups. Modern synthetic methodologies, such as microwave-assisted reactions and catalytic approaches, have been employed to optimize the yield and purity of this compound. These advancements reflect the growing importance of green chemistry in pharmaceutical manufacturing.
In the context of drug development, 2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanol has been integrated into lead optimization strategies. Its structural flexibility allows for the incorporation of diverse substituents, enabling the design of molecules with tailored biological activities. This adaptability is particularly valuable in the development of drugs targeting complex diseases such as cancer and neurodegenerative disorders.
Recent clinical trials have further validated the therapeutic potential of compounds derived from 2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanol. A phase II trial reported in *Nature Communications* in 2024 showed promising results in reducing insulin resistance in patients with metabolic syndrome. These findings highlight the compound's role in advancing personalized medicine and improving patient outcomes.
Additionally, the CAS no 1856824-07-1 compound has been investigated for its potential in the design of prodrugs. Prodrug strategies can enhance the solubility and bioavailability of active pharmaceutical ingredients, addressing challenges in the delivery of hydrophobic compounds. This application underscores the importance of 2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanol in overcoming formulation barriers in drug development.
The environmental impact of synthesizing 2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanol has also been a focus of recent research. Sustainable synthetic routes, including the use of biocatalysts and atom-efficient reactions, have been developed to minimize waste and reduce the ecological footprint of pharmaceutical production. These efforts align with global initiatives to promote eco-friendly drug manufacturing practices.
Overall, 2,2,2-Trif, the structural versatility of 2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanol continues to drive innovation in medicinal chemistry. Its multifaceted applications in drug discovery, therapeutic development, and sustainable manufacturing highlight its significance as a key compound in modern pharmaceutical research.
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